molecular formula C18H32N2O4 B13160342 1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid

1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid

Cat. No.: B13160342
M. Wt: 340.5 g/mol
InChI Key: RJBGHKKPVSPMBX-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a 3,5-dimethylpiperidin-1-yl substituent at the 5-position, and a carboxylic acid moiety at the 3-position. Such structures are commonly employed in medicinal chemistry as intermediates for drug discovery, particularly in the synthesis of protease inhibitors or receptor modulators due to their stereochemical complexity and functional group diversity.

Properties

Molecular Formula

C18H32N2O4

Molecular Weight

340.5 g/mol

IUPAC Name

5-(3,5-dimethylpiperidin-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C18H32N2O4/c1-12-6-13(2)9-19(8-12)15-7-14(16(21)22)10-20(11-15)17(23)24-18(3,4)5/h12-15H,6-11H2,1-5H3,(H,21,22)

InChI Key

RJBGHKKPVSPMBX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2CC(CN(C2)C(=O)OC(C)(C)C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Starting Materials and Key Intermediates

  • The synthesis typically begins from Boc-protected piperidine carboxylic acids or their derivatives, such as 1-(tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid or related esters.
  • Key intermediates include β-keto esters and β-enamino diketones derived from Boc-protected piperidine acids.
  • Meldrum’s acid is often used to activate carboxylic acid groups for esterification or formation of β-keto esters.
  • Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) facilitate coupling and esterification steps.

Synthetic Routes

Route A: Esterification and β-Enamino Diketone Formation
  • Boc-protected piperidine-3-carboxylic acids are converted to β-keto esters by reaction with Meldrum’s acid in the presence of EDC·HCl and DMAP.
  • The β-keto esters undergo methanolysis to yield methyl esters.
  • Treatment of β-keto esters with N,N-dimethylformamide dimethyl acetal (DMF·DMA) affords β-enamino diketones.
  • These intermediates are then reacted with substituted hydrazines to form pyrazole derivatives, which can be further functionalized.
Route B: Selective Hydrolysis and Acid Formation
  • Starting from 1-(tert-butyl) 3,5-dimethyl 1,3,5-piperidinetricarboxylate, selective hydrolysis is performed using potassium carbonate in a methanol-water mixture under reflux for 10 hours.
  • The reaction mixture is acidified and extracted to isolate 1-(tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid with high yield (~97%).
Route C: Carbodiimide-Mediated Coupling
  • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is coupled with amines or amino esters using carbodiimide coupling agents such as EDC·HCl and 1-hydroxybenzotriazole (HOBt) in dichloromethane.
  • The reaction is typically conducted at room temperature under nitrogen, followed by workup involving aqueous sodium bicarbonate quenching and organic extraction.
  • Purification is often achieved by column chromatography, yielding functionalized piperidine derivatives with yields ranging from 70% to 88% depending on conditions and substrates.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
β-Keto ester formation Boc-piperidine acid + Meldrum’s acid + EDC·HCl + DMAP Not specified Intermediate for further transformations
β-Enamino diketone formation β-Keto ester + DMF·DMA Not specified Precursor to pyrazole derivatives
Selective hydrolysis Potassium carbonate, MeOH/H2O, reflux 10 h 97 High purity acid obtained
Carbodiimide coupling EDC·HCl, HOBt, triethylamine, DCM, RT, 5-10 h 70–88 Efficient amide bond formation

Research Discoveries and Notes

  • The use of Meldrum’s acid in the activation of Boc-protected piperidine carboxylic acids is a well-established method to generate β-keto esters, which serve as versatile intermediates for heterocyclic amino acid synthesis.
  • The regioselective formation of β-enamino diketones allows for subsequent cyclization or substitution reactions, expanding the scope of functionalized piperidine derivatives.
  • Potassium carbonate-mediated hydrolysis under reflux conditions provides a mild and efficient route to selectively deprotect ester groups without affecting Boc protection.
  • Carbodiimide-mediated coupling reactions remain the gold standard for amide bond formation in this class of compounds, with additives like HOBt improving yield and reducing side reactions.
  • The combination of these methods allows for modular assembly of complex piperidine carboxylic acids bearing various substituents, including the 3,5-dimethylpiperidin-1-yl group.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Product Yield Reference
β-Keto ester synthesis Boc-piperidine-3-carboxylic acid Meldrum’s acid, EDC·HCl, DMAP Room temp, methanolysis β-Keto ester intermediate Not specified
β-Enamino diketone formation β-Keto ester N,N-Dimethylformamide dimethyl acetal Room temp β-Enamino diketone Not specified
Selective hydrolysis 1-(tert-butyl) 3,5-dimethyl 1,3,5-piperidinetricarboxylate K2CO3, MeOH/H2O Reflux 10 h 1-(tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid 97%
Carbodiimide coupling Boc-piperidine-4-carboxylic acid + amines EDC·HCl, HOBt, TEA, DCM 0–20 °C, 5–10 h Amide derivatives 70–88%

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural distinctions between the target compound and related analogs:

Compound Name Substituent at 5-Position Key Functional Groups Molecular Formula (Example) CAS No./Reference
Target: 1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid 3,5-Dimethylpiperidin-1-yl Boc, carboxylic acid, tertiary amine Estimated: ~C18H31N3O4 Not explicitly listed
1-[(tert-Butoxy)carbonyl]-5-(methoxycarbonyl)piperidine-3-carboxylic acid Methoxycarbonyl Boc, carboxylic acid, ester C13H21NO6 191544-71-5
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Phenyl Boc, carboxylic acid, aromatic ring C17H23NO4 652971-20-5
1-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-5-(difluoromethyl)-1H-triazole-4-carboxylic acid Difluoromethyl triazole Boc, carboxylic acid, triazole, fluorine C14H20F2N4O4 2060045-99-8
1-(TERT-BUTOXYCARBONYL)-5-(3,5-DIMETHOXYPHENYL)PIPERIDINE-3-CARBOXYLIC ACID 3,5-Dimethoxyphenyl Boc, carboxylic acid, ether C20H27NO6 Listed in catalog

Key Observations :

  • The 3,5-dimethylpiperidin-1-yl group in the target compound introduces steric bulk and basicity, contrasting with the electron-withdrawing methoxycarbonyl group in the analog from .
  • The difluoromethyl triazole moiety in adds polarizability and metabolic stability via fluorine atoms, a feature absent in the target compound .
Physicochemical Properties
  • Solubility : Compounds with polar groups (e.g., carboxylic acid, methoxycarbonyl) exhibit higher aqueous solubility. The dimethylpiperidinyl group may improve solubility in polar organic solvents due to its basic nitrogen, whereas phenyl-substituted analogs are more lipophilic .
  • Reactivity : The Boc group in all compounds serves as a protective moiety for amines, enabling selective deprotection under acidic conditions. The dimethylpiperidinyl substituent may resist oxidation better than electron-rich aromatic rings .

Biological Activity

1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid (commonly referred to as Boc-DMPA) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by two piperidine rings and a carboxylic acid functional group, enhances its solubility and biological activity. This article explores the biological activity of Boc-DMPA, including its pharmacological properties, synthesis pathways, and potential applications.

Structural Overview

The molecular formula of Boc-DMPA is C18H32N2O4C_{18}H_{32}N_2O_4, with a molecular weight of approximately 340.46 g/mol. The compound features:

  • tert-butoxycarbonyl (Boc) group: commonly used as a protecting group for amines in organic synthesis.
  • Piperidine rings : known for their diverse pharmacological effects, including analgesic and anti-inflammatory properties.

Pharmacological Properties

Boc-DMPA exhibits various biological activities primarily attributed to its piperidine structures. Key pharmacological effects include:

  • PDE Inhibition : Similar compounds have demonstrated phosphodiesterase (PDE) inhibitory activity, which is crucial for the treatment of conditions like erectile dysfunction and pulmonary hypertension. PDE5 inhibitors such as vardenafil and sildenafil serve as benchmarks for evaluating the efficacy of Boc-DMPA against PDE enzymes .
  • Neuroprotective Effects : Research indicates that piperidine derivatives can exhibit neuroprotective effects, potentially making Boc-DMPA a candidate for treating neurodegenerative diseases .
  • Antidepressant Activity : Some studies suggest that piperidine compounds may possess antidepressant-like effects, which could be relevant for developing new antidepressants.

The biological activity of Boc-DMPA is likely mediated through its interaction with specific receptors and enzymes in the body. The presence of the Boc protecting group allows for selective modifications that can enhance binding affinity and specificity towards biological targets.

Synthesis Pathways

The synthesis of Boc-DMPA typically involves several steps, including:

  • Formation of Piperidine Derivatives : Starting from commercially available piperidine derivatives, reactions are performed to introduce the Boc group and the carboxylic acid functionality.
  • Purification : The product is purified using techniques such as chromatography to ensure high purity for biological evaluations.

The following table summarizes some synthetic routes:

StepReaction TypeDescription
1ProtectionProtecting amines using Boc anhydride
2CouplingFormation of di-piperidine derivatives
3AcidificationIntroduction of carboxylic acid functionality
4PurificationChromatographic techniques to isolate pure compound

Case Studies

Several studies have investigated the biological activity of compounds similar to Boc-DMPA:

  • PDE5 Inhibition Study : A study evaluated the binding affinity of various piperidine derivatives against PDE5. Results indicated that certain modifications could enhance inhibitory potency significantly .
  • Neuroprotective Evaluation : In vivo studies demonstrated that piperidine derivatives exhibited protective effects against oxidative stress in neuronal cell lines, suggesting potential applications in neurodegenerative disease therapies .
  • Antidepressant-like Effects : Animal models treated with piperidine compounds showed reduced depressive-like behaviors, highlighting the need for further exploration into their mechanisms and therapeutic potential.

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